

Spectroscopic Data of Substituted Bromonicotines: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 6-amino-5-bromonicotinate

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Introduction

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. The precise elucidation of its molecular structure is paramount for its application in synthesis and as a building block for more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of such compounds.

This guide provides a detailed overview of the expected spectroscopic data for **Ethyl 6-amino-5-bromonicotinate**. It is important to note that while this compound is commercially available, a comprehensive set of its experimental spectroscopic data is not readily available in peer-reviewed literature. Therefore, to provide a scientifically robust and illustrative analysis, this guide will utilize the available experimental data for its structural isomer, Ethyl 2-amino-5-bromonicotinate. The principles of spectral interpretation discussed herein are directly applicable to **Ethyl 6-amino-5-bromonicotinate** due to the shared functional groups and overall structural similarity.

Molecular Structure and Isomerism

The key difference between **Ethyl 6-amino-5-bromonicotinate** and Ethyl 2-amino-5-bromonicotinate lies in the position of the amino group on the pyridine ring. This positional isomerism will lead to distinct differences in their respective NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons.

Caption: Molecular structures of **Ethyl 6-amino-5-bromonicotinate** and its isomer.

Experimental Data: Ethyl 2-amino-5-bromonicotinate

The following sections will present and interpret the experimental spectroscopic data for Ethyl 2-amino-5-bromonicotinate as a proxy to understand the expected spectral features of **Ethyl 6-amino-5-bromonicotinate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Ethyl 2-amino-5-bromonicotinate in DMSO-d₆ is presented below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.29	d, J = 3 Hz	1H	H-6 (Pyridine)
8.12	d, J = 2 Hz	1H	H-4 (Pyridine)
7.31	s	2H	-NH ₂
4.29	q, J = 7 Hz	2H	-OCH ₂ CH ₃
1.30	t, J = 7 Hz	3H	-OCH ₂ CH ₃

Interpretation:

- Aromatic Protons:** The two downfield doublets at 8.29 and 8.12 ppm correspond to the two protons on the pyridine ring. Their distinct chemical shifts are due to the different electronic effects of the neighboring substituents (amino, bromo, and ester groups). The small coupling constants (J = 2-3 Hz) are characteristic of meta-coupling in a pyridine ring. For **Ethyl 6-**

amino-5-bromonicotinate, we would also expect two aromatic protons, but their chemical shifts and coupling constants would differ due to the change in substituent positions.

- **Amino Protons:** The broad singlet at 7.31 ppm, integrating to two protons, is characteristic of a primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Ethyl Ester Protons:** The quartet at 4.29 ppm (integrating to 2H) and the triplet at 1.30 ppm (integrating to 3H) are classic signals for an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the two adjacent methylene protons, both with a coupling constant of J = 7 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While experimental ¹³C NMR data for Ethyl 2-amino-5-bromonicotinate is not readily available, a predicted spectrum can be inferred based on established chemical shift ranges for similar structures.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~165	C=O (Ester)
~158	C-2 (C-NH ₂)
~150	C-6
~140	C-4
~115	C-3 (C-COOEt)
~108	C-5 (C-Br)
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Interpretation:

- **Carbonyl Carbon:** The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-175 ppm region.^[1]
- **Aromatic Carbons:** The carbons of the pyridine ring will appear in the aromatic region (approximately 100-160 ppm). The carbon attached to the electronegative amino group (C-2) is expected to be significantly downfield. Similarly, the carbon attached to the bromine (C-5) will be influenced by its electronegativity and heavy atom effect.
- **Ethyl Ester Carbons:** The methylene carbon (-OCH₂) of the ethyl group is expected around 60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)
~2980	C-H stretch (aliphatic)	Ethyl group (-CH ₂ CH ₃)
~1720	C=O stretch	Ester
~1600	N-H bend	Primary Amine (-NH ₂)
~1550	C=C and C=N stretch	Pyridine ring
~1250	C-O stretch	Ester
~1100	C-N stretch	Aromatic Amine
Below 800	C-Br stretch	Bromo substituent

Interpretation:

- **Amine Group:** A key feature for a primary amine is the presence of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching

vibrations.[2] A bending vibration for the N-H bond is also expected around 1600 cm^{-1} .

- Ester Group: A strong, sharp absorption band around 1720 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the ester functional group. Another strong band for the C-O stretch is expected around 1250 cm^{-1} .
- Aromatic Ring: The pyridine ring will show characteristic C=C and C=N stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- Alkyl Group: C-H stretching vibrations of the ethyl group's sp^3 hybridized carbons will appear just below 3000 cm^{-1} .

Mass Spectrometry (MS)

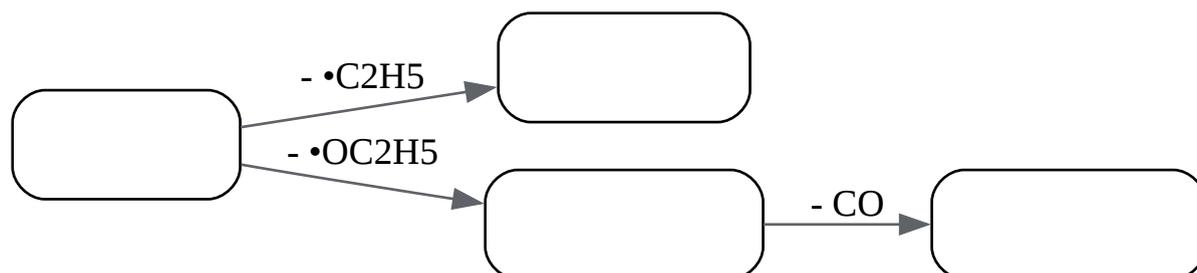
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
245/247	Molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$
216/218	Loss of ethyl group ($-\text{CH}_2\text{CH}_3$)
200/202	Loss of ethoxy group ($-\text{OCH}_2\text{CH}_3$)
172/174	Loss of $-\text{COOEt}$ group
121	Loss of Br and COOEt
79/81	Bromine isotopes

Interpretation:

The mass spectrum of a bromine-containing compound is distinguished by the presence of a pair of peaks for the molecular ion ($[\text{M}]^+$ and $[\text{M}+2]^+$) and for any bromine-containing fragments. This is due to the nearly equal natural abundance of the two bromine isotopes, ^{79}Br and ^{81}Br . [3] For Ethyl 2-amino-5-bromonicotinate, the molecular ion peaks are expected at m/z 245 and 247. [3]

The fragmentation pattern would likely involve the loss of fragments from the ester group, such as the ethyl radical ($\cdot\text{CH}_2\text{CH}_3$, 29 Da), the ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$, 45 Da), or the entire carbethoxy group ($\cdot\text{COOEt}$, 73 Da).



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Caption: Plausible fragmentation pathway for Ethyl 2-amino-5-bromonicotinate.

Synthesis Protocol

A general and reliable method for the synthesis of brominated aminonicotinates involves the direct bromination of the corresponding aminonicotinate precursor using a suitable brominating agent.

Synthesis of Ethyl 2-amino-5-bromonicotinate:[3]

- **Dissolution:** Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Bromination:** Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 18 hours.
- **Work-up:** Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The choice of NBS as the brominating agent is due to its selectivity for electrophilic aromatic substitution on the electron-rich pyridine ring, activated by the amino group. The use of anhydrous conditions is crucial to prevent side reactions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for **Ethyl 6-amino-5-bromonicotinate**, primarily through the detailed analysis of its structural isomer, Ethyl 2-amino-5-bromonicotinate. The principles of NMR, IR, and MS interpretation discussed herein are fundamental for the structural elucidation of this class of compounds. The provided synthesis protocol offers a practical approach for its preparation in a laboratory setting. For researchers and scientists in drug development, a thorough understanding of these spectroscopic and synthetic methodologies is essential for the confident application of such molecules in their research endeavors.

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